molecular formula C10H9BrO2 B178912 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one CAS No. 141106-23-2

8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Cat. No. B178912
CAS RN: 141106-23-2
M. Wt: 241.08 g/mol
InChI Key: LXKQMHNFHKVGAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one” is a chemical compound. The molecule contains a total of 29 bonds, including 21 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, and 6 aromatic bonds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 3, 4-dihydro-2H-1, 4-benzoxazine-8-carboxamide derivatives was synthesized and evaluated for serotonin-3 (5-HT 3) receptor antagonistic activities . Another study reported the synthesis of (2,3-dihydrobenzo [b] [1,4]oxathiin-3-yl)methanols via reactions of aryloxymethylthiiranes and N -bromosuccinimide (NBS) in DMSO under microwave irradiation .


Molecular Structure Analysis

The molecular structure of “this compound” includes a seven-membered ring with three double bonds . The parent C6H6O exists as an equilibrium mixture with benzene oxide .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, Hydroboration-Oxidation is a two-step pathway used to produce alcohols. The reaction proceeds in an Anti-Markovnikov manner, where the hydrogen (from BH3 or BHR2) attaches to the more substituted carbon and the boron attaches to the least substituted carbon in the alkene double bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .

Scientific Research Applications

Protein-Tyrosine Kinase Inhibition

8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one derivatives have been studied for their potential as protein-tyrosine kinase (PTK) inhibitors. Specific derivatives have shown effective inhibition of ErbB1 and ErbB2, indicating potential applications in targeting protein-tyrosine kinases (Li et al., 2017).

Fungicidal Activity

Novel derivatives of this compound have been synthesized and evaluated for their fungicidal activity. Certain compounds in this class demonstrated moderate to high activities against phytopathogenic fungi, suggesting their potential use in crop protection (Yang et al., 2017).

Synthesis and Crystallography

Studies have been conducted on the synthesis and crystal structure of this compound derivatives. These include investigations into their molecular and crystal structures using techniques such as X-ray crystallography, providing insights into their chemical properties and potential applications (Vlasiuk et al., 2000).

Radical Scavenging Activity

Compounds related to this compound have been isolated from marine algae and evaluated for their DPPH (alpha,alpha-diphenyl-beta-picrylhydrazyl) radical scavenging activity. These studies highlight the potential of these compounds as antioxidants (Li et al., 2008).

Anticonvulsant and Hypnotic Agents

Certain 7-substituted derivatives of 3,4-dihydrobenzo[b][1,4]oxazepin, closely related to this compound, have been synthesized and evaluated for their anticonvulsant and hypnotic effects. These compounds showed promising results in tests, indicating their potential in developing new therapeutic agents (Deng et al., 2011).

Mechanism of Action

Target of Action

The primary target of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is currently unknown

Biochemical Pathways

Without knowledge of the compound’s target, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s target and mode of action.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors include pH, temperature, presence of other molecules, and cellular environment . .

properties

IUPAC Name

8-bromo-3,4-dihydro-2H-1-benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKQMHNFHKVGAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=C(C=C2)Br)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438958
Record name 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

141106-23-2
Record name 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of polyphosphoric acid (PPA, ca. 60 g) and celite (ca. 40 g) in 100 mL toluene was added crude 4-(3-bromophenoxy)butanoic acid 7 (ca. 58 mmol) in one portion, 10 mL toluene rinse. The resultant suspension was heated at 110° C. for 5 hr. The toluene was decanted through a plug of celite and the remaining slurry was washed repeatedly with toluene and ethylacetate. The eluent was concentrated and purified by flash column chromatography (4:1 hex:EtOAc) to give 8-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one (7 g, ca. 50% y) 8. 1H NMR (DMSO-d6, 500 MHz) 7.55 (d, J=8.5 Hz, 1H), 7.37 (d, J=1.5 Hz, 1H), 7.35 (dd, J=8.5, 1.5 Hz, 1H), 4.24 (t, J=6.5 Hz, 2H), 2.79 (t, J=7.0 Hz, 2H), 2.14 (m, 2H).
[Compound]
Name
polyphosphoric acid
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
58 mmol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Reactant of Route 2
Reactant of Route 2
8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Reactant of Route 3
8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Reactant of Route 4
8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Reactant of Route 5
8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Reactant of Route 6
8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.